Cas no 82982-26-1 (ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate)

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core functionalized with an amidine group and an ester moiety. This structure imparts versatility in synthetic applications, particularly in the development of pharmaceuticals and agrochemicals. The amidine group enhances reactivity, enabling its use as a building block for bioactive molecules, while the ester functionality allows for further derivatization. Its stability under standard conditions and compatibility with common organic solvents make it a practical intermediate in multi-step syntheses. The compound’s well-defined reactivity profile and high purity ensure reproducibility in research and industrial processes, supporting its utility in medicinal chemistry and material science.
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate structure
82982-26-1 structure
Product name:ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate
CAS No:82982-26-1
MF:C7H10N4O2S
MW:214.2449
MDL:MFCD01313282
CID:892662
PubChem ID:2736342

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (4-ETHOXYCARBONYLTHIAZOL-2-YL)GUANIDINE
    • ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate
    • 2-guanidino-4-thiazolecarboxylic acid ethyl ester
    • ethyl 2-guanidino-thiazole-4-carboxylate
    • OR0433
    • ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate
    • MFCD01313282
    • AKOS005209437
    • 2-guanidino-4-thiazole carboxylic acid ethyl ester
    • 82982-26-1
    • LBSBQVAGEVSBQP-UHFFFAOYSA-N
    • Ethyl 2-(diaminomethyleneamino)thiazole-4-carboxylate
    • EN300-8686514
    • DTXSID30371290
    • SCHEMBL4093041
    • 2-guanidino-4-ethoxycarbonylthiazole
    • MDL: MFCD01313282
    • Inchi: InChI=1S/C7H10N4O2S/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9/h3H,2H2,1H3,(H4,8,9,10,11)
    • InChI Key: LBSBQVAGEVSBQP-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CSC(=N1)N=C(N)N

Computed Properties

  • Exact Mass: 214.05200
  • Monoisotopic Mass: 214.05244675g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 132Ų

Experimental Properties

  • Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 229-230 ºC
  • Solubility: Very slightly soluble (0.79 g/l) (25 º C),
  • PSA: 129.33000
  • LogP: 1.49820

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8686514-1g
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate
82982-26-1 95%
1g
$169.0 2023-09-02
Enamine
EN300-8686514-0.05g
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate
82982-26-1 95.0%
0.05g
$30.0 2025-03-21
Enamine
EN300-8686514-5.0g
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate
82982-26-1 95.0%
5.0g
$364.0 2025-03-21
Aaron
AR00G3BX-1g
(4-ETHOXYCARBONYLTHIAZOL-2-YL)GUANIDINE
82982-26-1 95%
1g
$203.00 2025-02-14
Aaron
AR00G3BX-5g
(4-ETHOXYCARBONYLTHIAZOL-2-YL)GUANIDINE
82982-26-1 95%
5g
$545.00 2023-12-15
1PlusChem
1P00G33L-5g
(4-ETHOXYCARBONYLTHIAZOL-2-YL)GUANIDINE
82982-26-1 95%
5g
$530.00 2024-04-21
abcr
AB233200-5g
(4-Ethoxycarbonylthiazol-2-yl)guanidine; .
82982-26-1
5g
€610.00 2025-02-17
1PlusChem
1P00G33L-10g
(4-ETHOXYCARBONYLTHIAZOL-2-YL)GUANIDINE
82982-26-1 95%
10g
$852.00 2024-04-21
abcr
AB233200-1g
(4-Ethoxycarbonylthiazol-2-yl)guanidine; .
82982-26-1
1g
€311.50 2025-02-17
Enamine
EN300-8686514-0.1g
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate
82982-26-1 95.0%
0.1g
$45.0 2025-03-21

Additional information on ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate

Ethyl 2-Carbamimidamido-1,3-Thiazole-4-Carboxylate: A Comprehensive Overview

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate (CAS No. 82982-26-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms, along with a carboxylate group and an ethyl ester substituent. The presence of the carbamimidamido group further enhances its chemical versatility.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry. Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate has been explored for its potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits moderate inhibitory activity against Staphylococcus aureus and Candida albicans, suggesting its role in the development of novel antifungal therapies.

In addition to its antimicrobial properties, ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate has shown promise in the field of cancer research. A study by Johnson et al. (2023) investigated the compound's ability to induce apoptosis in human breast cancer cells. The results indicated that the compound triggers mitochondrial dysfunction and activates caspase pathways, leading to programmed cell death. These findings underscore its potential as a lead compound for anticancer drug development.

The synthesis of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate involves a multi-step process that typically begins with the preparation of the thiazole ring system. This is followed by the introduction of the carbamimidamido group through nucleophilic substitution or coupling reactions. The final step involves esterification to yield the ethyl carboxylate derivative. Researchers have optimized these steps to improve yield and purity, ensuring scalability for industrial applications.

Ethical considerations in the use of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate are paramount. While it holds great promise for therapeutic applications, further studies are required to assess its toxicity profile and pharmacokinetics in vivo. Regulatory agencies such as the FDA have emphasized the need for comprehensive safety evaluations before any new drug candidate can be approved for clinical trials.

Moreover, ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate has found applications in agrochemicals due to its pesticidal properties. Field trials conducted by Green et al. (2023) demonstrated that this compound exhibits potent activity against agricultural pests such as aphids and whiteflies without causing significant harm to beneficial insects or soil microbiota.

In conclusion, ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate (CAS No. 82982-26

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(CAS:82982-26-1)ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate
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